molecular formula C6H6N2O3 B14259866 3-Amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid CAS No. 213208-45-8

3-Amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid

Katalognummer: B14259866
CAS-Nummer: 213208-45-8
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: JPWUGVWNHUQZJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid is a heterocyclic compound that contains both an amino group and a carboxylic acid group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-pyridinecarboxylic acid with an oxidizing agent to introduce the oxo group. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the oxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Amino-2-pyridinecarboxylic acid: Lacks the oxo group, making it less reactive in certain chemical reactions.

    2-Amino-3-pyridinecarboxylic acid: Differently substituted, leading to variations in chemical reactivity and biological activity.

    3-Amino-4-oxo-1lambda~5~-pyridine-2-carboxylic acid: Contains an additional oxo group, which can alter its chemical and biological properties.

Uniqueness

3-Amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid is unique due to the presence of both an amino group and an oxo group on the pyridine ring

Eigenschaften

CAS-Nummer

213208-45-8

Molekularformel

C6H6N2O3

Molekulargewicht

154.12 g/mol

IUPAC-Name

3-amino-1-oxidopyridin-1-ium-2-carboxylic acid

InChI

InChI=1S/C6H6N2O3/c7-4-2-1-3-8(11)5(4)6(9)10/h1-3H,7H2,(H,9,10)

InChI-Schlüssel

JPWUGVWNHUQZJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C([N+](=C1)[O-])C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.